
3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid: is an organic compound with the molecular formula C10H12O8 It is a derivative of cyclohexane, where four carboxylic acid groups are attached to the 1, 2, 4, and 5 positions of the cyclohexane ring, and a methyl group is attached to the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives that undergo multiple carboxylation steps under controlled conditions to introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of polycarboxylic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2,4,5-tetracarboxylic acid: Lacks the methyl group at the 3 position.
Cyclohexane-1,2,3,4-tetracarboxylic acid: Has carboxylic acid groups at different positions.
Cyclohexane-1,2,4-tricarboxylic acid: Contains one less carboxylic acid group.
Uniqueness: 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid is unique due to the presence of the methyl group at the 3 position, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
650622-12-1 |
|---|---|
Molekularformel |
C11H14O8 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
3-methylcyclohexane-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C11H14O8/c1-3-6(10(16)17)4(8(12)13)2-5(9(14)15)7(3)11(18)19/h3-7H,2H2,1H3,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
ABJQOQWINPBNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


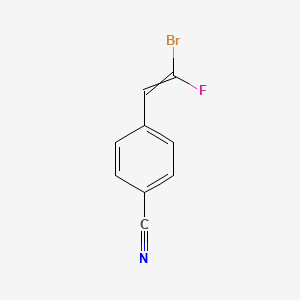
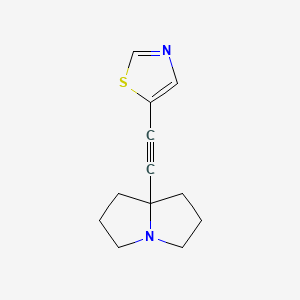
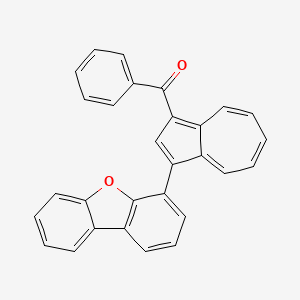
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)



![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)

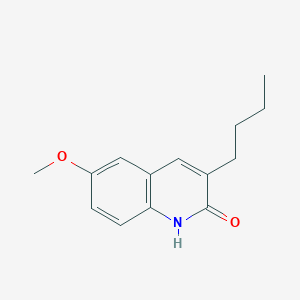
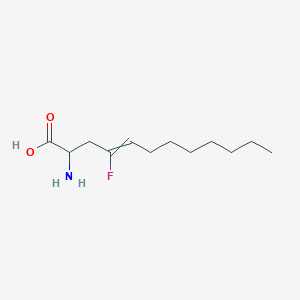
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)

![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
